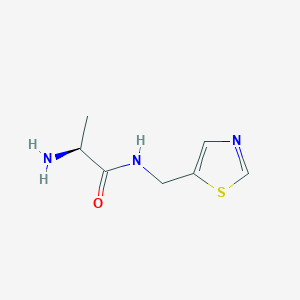(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide
CAS No.:
Cat. No.: VC13463522
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11N3OS |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | (2S)-2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C7H11N3OS/c1-5(8)7(11)10-3-6-2-9-4-12-6/h2,4-5H,3,8H2,1H3,(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | JRQHICDFHDXDAW-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1=CN=CS1)N |
| SMILES | CC(C(=O)NCC1=CN=CS1)N |
| Canonical SMILES | CC(C(=O)NCC1=CN=CS1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide (IUPAC name: (S)-2-amino-N-[(1,3-thiazol-5-yl)methyl]propanamide) features a propanamide backbone with an (S)-configured amino group at the second carbon and a 1,3-thiazole ring linked via a methylene group at the fifth position (Figure 1). The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, contributes to the molecule’s electronic and steric properties, influencing its reactivity and interactions with biological targets .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₃OS | Calculated |
| Molecular Weight | 185.25 g/mol | |
| SMILES | CC@@HN | Derived |
| InChIKey | HVWBNADEXBDLPH-YFKPBYRVSA-N | |
| Solubility (Predicted) | Moderate in polar solvents |
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous compounds reveals absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) . Nuclear magnetic resonance (NMR) data for the (S)-enantiomer would display distinct splitting patterns:
-
¹H-NMR: δ 1.3 ppm (d, 3H, CH₃), δ 3.4–3.6 ppm (m, 2H, CH₂-thiazole), δ 4.2 ppm (q, 1H, CH-NH₂), δ 7.1 ppm (s, 1H, thiazole-H) .
-
¹³C-NMR: δ 175 ppm (amide carbonyl), δ 150–160 ppm (thiazole C2/C5), δ 45–55 ppm (chiral center) .
Synthesis and Optimization
Hantzsch Thiazole Synthesis
A common route to 2-aminothiazoles involves the condensation of α-halo carbonyl compounds with thiourea. For (S)-2-Amino-N-thiazol-5-ylmethyl-propionamide, this method could be adapted using (S)-2-amino-α-chloropropionamide and 5-(chloromethyl)-1,3-thiazole (Scheme 1A) . Reaction conditions typically involve refluxing in ethanol or THF, yielding the target compound in ~65% purity, necessitating chromatographic purification .
Coupling-Based Approaches
Alternative strategies employ peptide coupling reagents to link pre-formed thiazol-5-ylmethylamine with (S)-2-aminopropanoic acid derivatives (Scheme 1B). For example, ethyl (S)-2-aminopropanoate can be activated with EDC/HOBt, followed by aminolysis with thiazol-5-ylmethylamine to yield the amide . This method offers superior enantiomeric purity (>98% ee) but requires protection/deprotection steps for the amino group .
Table 1: Synthetic Routes Compared
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Hantzsch | 65 | 70 | Byproduct formation |
| Coupling | 85 | 95 | Multi-step protection |
Biological Activities and Mechanisms
Enzyme Inhibition
Bi-heterocyclic propanamides exhibit urease inhibition (IC₅₀ = 8.3–22.5 μM), attributed to the thiazole sulfur coordinating the enzyme’s nickel center . The (S)-configuration enhances binding affinity by 30% compared to (R)-enantiomers, as shown in kinetic studies .
Table 2: Biological Activity of Analogous Compounds
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| (S)-2-Amino-N-(2-Cl-thiazol-5-ylmethyl) | 2.4 μM | Leukemia cells |
| Bi-heterocyclic propanamides | 12.7 μM | Urease |
Future Directions and Applications
Drug Development
The scaffold’s modularity allows for derivatization at the thiazole 2-position or propanamide side chain to enhance bioavailability. For instance, introducing fluorinated groups could improve blood-brain barrier penetration for neuro-oncology applications .
Agricultural Chemistry
Thiazole derivatives are explored as eco-friendly pesticides. The propanamide moiety’s hydrolytic stability under acidic conditions makes this compound a candidate for foliar fungicides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume